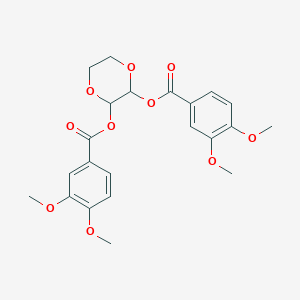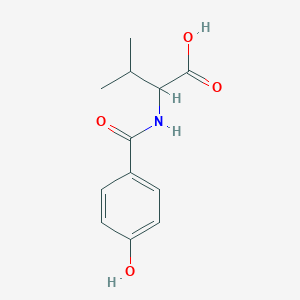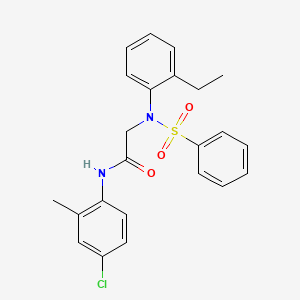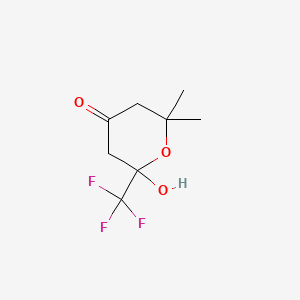
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate), also known as DDB, is a synthetic compound that belongs to the family of bisbenzylideneacetone derivatives. It has gained significant attention for its potential applications in various scientific research fields, including cancer therapy, drug delivery, and material science. The synthesis of DDB is relatively simple and involves the reaction of 3,4-dimethoxybenzaldehyde with 1,4-dioxane-2,3-diol in the presence of a catalyst.
科学的研究の応用
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has shown promising applications in various scientific research fields. In cancer therapy, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been used as a carrier for various drugs, including doxorubicin and paclitaxel. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can enhance the solubility and stability of drugs, leading to improved pharmacokinetic and pharmacodynamic properties. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been used as a building block for the synthesis of various polymers and materials, including dendrimers and hydrogels.
作用機序
The mechanism of action of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) also induces oxidative stress and DNA damage, leading to apoptosis in cancer cells. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) forms stable complexes with drugs, leading to improved drug solubility and stability. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can form self-assembled structures through hydrogen bonding and π-π interactions.
Biochemical and Physiological Effects:
1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has been shown to exhibit potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) has also been shown to inhibit cell migration and invasion in cancer cells. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can enhance the solubility and stability of drugs, leading to improved pharmacokinetic and pharmacodynamic properties. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can form self-assembled structures with various properties, including stimuli-responsive behavior and biocompatibility.
実験室実験の利点と制限
The advantages of using 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in lab experiments include its high yield, ease of synthesis, and potent cytotoxicity against cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be used as a carrier for various drugs, leading to improved drug solubility and stability. The limitations of using 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in lab experiments include its potential toxicity and limited understanding of its mechanism of action. Further studies are needed to fully understand the safety and efficacy of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) in various scientific research fields.
将来の方向性
There are several future directions for the research and development of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate). In cancer therapy, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be further optimized for its cytotoxicity and selectivity against cancer cells. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be used in combination with other drugs or therapies to enhance its anticancer effects. In drug delivery, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be used as a carrier for various drugs, including small molecules, proteins, and nucleic acids. 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can also be modified to improve its biocompatibility and targeting specificity. In material science, 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) can be used as a building block for the synthesis of various materials with tailored properties, including drug delivery systems, sensors, and biomaterials.
合成法
The synthesis of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) involves the reaction of 3,4-dimethoxybenzaldehyde with 1,4-dioxane-2,3-diol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form the final product. The yield of 1,4-dioxane-2,3-diyl bis(3,4-dimethoxybenzoate) is typically high, and the compound can be purified using standard methods such as column chromatography.
特性
IUPAC Name |
[3-(3,4-dimethoxybenzoyl)oxy-1,4-dioxan-2-yl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O10/c1-25-15-7-5-13(11-17(15)27-3)19(23)31-21-22(30-10-9-29-21)32-20(24)14-6-8-16(26-2)18(12-14)28-4/h5-8,11-12,21-22H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCICDMUTLJHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C(OCCO2)OC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3,4-Dimethoxybenzoyl)oxy-1,4-dioxan-2-yl] 3,4-dimethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)

![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(4-methoxy-2,5-dimethylbenzyl)methanamine](/img/structure/B5129204.png)




![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)
![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)